molecular formula C17H22N4O3S2 B2856728 N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1090909-05-9

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

Cat. No.: B2856728
CAS No.: 1090909-05-9
M. Wt: 394.51
InChI Key: IOHACXRUGBKAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . This particular derivative is functionalized with a butyl substituent and a unique 3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide side chain, which may influence its lipophilicity, bioavailability, and interaction with biological targets. Compounds containing the 1,3,4-thiadiazole nucleus have been extensively investigated and demonstrate significant potential as anticancer agents . Research on analogous structures has shown that such derivatives can act through various mechanisms, including inducing apoptosis, activating caspases, and inhibiting key enzymes like tyrosine kinases . Furthermore, structurally related N-(5-mercapto-1,3,4-thiadiazol-2-yl)propanamide derivatives have exhibited promising cytotoxic activity in vitro against a range of human cancer cell lines, such as prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cells . The presence of the sulfonamide group in this molecule is a notable feature, as this functional group is commonly found in pharmacologically active compounds and can contribute to target binding. This compound is intended for research applications only, including in vitro biological screening, mechanism of action studies, and as a building block in the synthesis of novel chemical entities for drug discovery. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-2-3-9-16-20-21-17(25-16)19-15(22)10-12-18-26(23,24)13-11-14-7-5-4-6-8-14/h4-8,11,13,18H,2-3,9-10,12H2,1H3,(H,19,21,22)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHACXRUGBKAHV-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NN=C(S1)NC(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in the combination of the butyl-thiadiazole core and the (E)-styrenesulfonylamino-propanamide side chain. Below is a detailed comparison with key analogs:

Substituent Variations on the Thiadiazole Ring

  • N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-3-sulfanylpropanamide (AZM-SH): This analog replaces the butyl group with a sulfamoyl (-SO₂NH₂) group and substitutes the styrenesulfonylamino with a sulfanyl (-SH) moiety. The sulfamoyl group enhances hydrophilicity, while the -SH group allows for disulfide bond formation, making AZM-SH suitable for conjugation with nanoparticles or biomolecules . Key difference: AZM-SH lacks the hydrophobic butyl chain, reducing lipid membrane permeability compared to the target compound.
  • N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-(phenylmethanesulfonyl)propanamide: This compound () features a propyl group instead of butyl and a benzylsulfonyl group rather than the styrenylsulfonylamino moiety.

Modifications in the Sulfonylamino-Propanamide Side Chain

  • (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) :
    From , this analog replaces the thiadiazole core with a tetrahydrofuran-linked sulfamoylphenyl group. The lactone ring (2-oxotetrahydrofuran) introduces conformational constraints, while the butyramide chain provides flexibility.

    • Key difference : The absence of the thiadiazole ring reduces electron-deficient interactions, limiting its utility in metal coordination or charge-transfer complexes.
  • 3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide: This compound () substitutes the butyl group with an isopropyl (-CH(CH₃)₂) group.

Q & A

Q. What are the common synthetic routes for N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide?

The synthesis typically involves:

  • Thiadiazole core formation : Cyclization of thiosemicarbazides with POCl₃ or PCl₃ under reflux (90–100°C) to generate the 1,3,4-thiadiazole ring .
  • Sulfonylation : Reaction of the thiadiazole intermediate with (E)-styrylsulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to facilitate sulfonamide bond formation .
  • Propanamide coupling : Amidation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfonamide-thiadiazole intermediate and 3-aminopropanoic acid derivatives . Characterization at each step is critical, employing TLC, HPLC, and NMR to monitor purity .

Q. How can spectroscopic techniques confirm the compound’s structure?

  • ¹H/¹³C NMR : Identify protons and carbons in the thiadiazole ring (e.g., thiadiazole C-2 proton at δ 8.2–8.5 ppm) and the (E)-styryl group (vinyl protons at δ 6.8–7.2 ppm with J = 16 Hz for trans configuration) .
  • IR Spectroscopy : Detect sulfonamide (SO₂ asymmetric stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. What preliminary bioactivity assays are suitable for this compound?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinases) .
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) for sulfonylation to enhance intermediate solubility .
  • Temperature control : Maintain reflux at 90°C during thiadiazole formation to minimize side reactions .
  • Catalyst screening : Employ Pd catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .
  • Workup optimization : Adjust pH to 8–9 during precipitation to isolate pure thiadiazole intermediates .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability over 100 ns trajectories .
  • QSAR modeling : Corrogate substituent effects (e.g., butyl vs. methyl groups) on bioactivity using descriptors like logP and polar surface area .

Q. How to resolve contradictions in bioassay data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation time, cell density) to rule out experimental variability .
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
  • Structural analogs : Compare activity of derivatives to isolate the impact of specific substituents (e.g., sulfonamide vs. carboxamide) .

Q. What strategies enhance solubility for in vivo studies?

  • Co-solvent systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin-based formulations .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to improve aqueous solubility .
  • Salt formation : React the sulfonamide with sodium bicarbonate to generate a water-soluble sodium salt .

Specialized Methodological Questions

Q. How is X-ray crystallography applied to determine the compound’s 3D structure?

  • Crystal growth : Use vapor diffusion (e.g., sitting-drop method) with ethanol/water mixtures to obtain single crystals .
  • Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .
  • Refinement : Use SHELXL for structure solution, incorporating anisotropic displacement parameters and hydrogen bonding networks .

Q. What mechanistic studies elucidate interactions with biological targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐ, kₑ) to immobilized proteins .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • X-ray crystallography of ligand-protein complexes : Resolve binding modes at atomic resolution (≤2.0 Å) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Substituent variation : Synthesize analogs with modified alkyl chains (e.g., pentyl instead of butyl) or aryl groups (e.g., fluorophenyl vs. phenyl) .
  • Bioisosteric replacement : Replace the thiadiazole ring with oxadiazole or triazole to assess scaffold flexibility .
  • Pharmacophore mapping : Use MOE or Discovery Studio to identify critical interaction points (e.g., hydrogen bond acceptors in the sulfonamide group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.